Dexmethylphenidate

Overview

Description

Dexmethylphenidate is a potent central nervous system stimulant used primarily to treat attention deficit hyperactivity disorder (ADHD) in individuals over the age of five years . It is the more active enantiomer of methylphenidate, which means it is more pharmacologically effective . This compound is available in both immediate-release and extended-release formulations, with the latter providing effects that last up to twelve hours .

Preparation Methods

The preparation of dexmethylphenidate involves several synthetic routes and reaction conditions. One common method includes the following steps :

Amino Protecting Group Removal: In a solvent, an amino protecting group is removed from a precursor compound using an amino de-protection reagent.

Intramolecular Nucleophilic Substitution: Under the action of an alkali, an intramolecular nucleophilic substitution reaction is carried out on a precursor compound.

Hydrogenation: In a closed system, under palladium on carbon or palladium carbon hydroxide catalytic conditions, a precursor compound is reacted with hydrogen.

These methods are advantageous due to their short steps, high product yield, good chiral purity, and suitability for industrial production .

Chemical Reactions Analysis

Metabolic Reactions

Dexmethylphenidate is primarily metabolized in humans via de-esterification.

-

De-esterification : The primary metabolic pathway involves carboxylesterase 1A1 (CES1) in the liver, which mediates the de-esterification of this compound to d-α-phenyl-piperidine acetic acid, also known as d-ritalinic acid . Ritalinic acid is the main urinary metabolite, accounting for approximately 80% of the administered dose . This metabolite exhibits little to no pharmacological activity .

-

Minor Metabolic Pathways : this compound can also be metabolized into other inactive metabolites, such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate. These are further de-esterified and conjugated into other unknown metabolites .

Key Intermediates

Key intermediates are crucial in the preparation of this compound hydrochloride :

-

Threo-N-Boc-ritalinic acid : Prepared through several steps, including the reaction of 7-phenyl-1-azabicyclo[4.2.0]octan-8-one with hydrogen chloride in methanol to yield methylphenidate, followed by reaction with di-tert-butyl dicarbonate .

-

Salts of (R,R)-N-Boc-ritalinic acid with (S)-1-phenylethylamine : These novel compounds are stable, solid, and easily purified through recrystallization .

-

Sodium N-Boc-threo-ritalinate : This stable solid compound can be purified and stored for extended periods .

Cytochrome P450 Inhibition

-

In vitro studies indicate that this compound does not inhibit cytochrome P450 isoenzymes, suggesting a low potential for drug interactions related to this metabolic pathway .

Impact of Hydrogenation

-

Iridium-catalyzed asymmetric hydrogenation has emerged as a highly efficient method for synthesizing this compound. This process involves the use of chiral ligands and Brønsted acids to promote iminium hydrogenation, achieving high enantioselectivity and diastereoselectivity . Mechanistic studies, including deuterium-labeling, support this pathway .

Additional Data

-

Protein Binding : this compound exhibits approximately 12-15% protein binding in plasma .

-

Elimination Half-Life : The mean plasma elimination half-life of this compound is approximately 2.2 hours .

-

Absorption : Approximately 90% of an oral dose is absorbed, with a bioavailability of 23% due to hepatic first-pass metabolism .

Understanding the chemical reactions of this compound is vital for optimizing its synthesis, predicting its metabolic fate, and assessing potential drug interactions. The metabolic pathways primarily involve de-esterification by CES1, leading to inactive metabolites . Recent advances in enantioselective hydrogenation offer efficient synthetic routes, while in vitro studies suggest a low risk of cytochrome P450-mediated drug interactions .

Scientific Research Applications

Treatment of ADHD

The primary application of dexmethylphenidate is in the management of ADHD. Clinical trials and studies have demonstrated its effectiveness in improving attention, reducing impulsivity, and enhancing overall cognitive function in patients diagnosed with ADHD.

- Efficacy : Research indicates that this compound has a rapid onset of action, typically within 30 minutes post-administration, and maintains effectiveness throughout the day .

- Dosing : The standard dosing regimen varies, with initial doses often starting at 2.5 mg to 5 mg, adjustable based on patient response and tolerability .

Combination Therapies

This compound is frequently used in conjunction with behavioral therapies and educational interventions to optimize treatment outcomes for ADHD patients. A study highlighted that combining this compound with EEG feedback training significantly improved ADHD symptoms compared to medication alone .

Pharmacodynamics and Mechanism of Action

This compound works by inhibiting the reuptake of norepinephrine and dopamine in the brain, particularly affecting areas such as the thalamus and striatum. This mechanism enhances neurotransmitter availability, contributing to improved focus and reduced hyperactive behaviors .

Case Study 1: Severe Muscle Pain

A notable case involved a 12-year-old boy diagnosed with ADHD who experienced severe muscle pain after increasing his this compound dosage. Initially prescribed a low dose, his symptoms worsened with higher doses, leading to significant physical limitations. Upon discontinuation of the medication, his symptoms improved dramatically within days . This case underscores the importance of monitoring side effects and adjusting treatment plans accordingly.

Case Study 2: Long-Term Efficacy

In a one-year open-label study involving children aged 6 to 12 years with ADHD, this compound demonstrated sustained effectiveness in reducing symptoms without new safety concerns. The most common adverse effects included decreased appetite and irritability, but overall tolerance was favorable among participants .

Comparative Efficacy

To further illustrate this compound's effectiveness relative to other treatments, the following table summarizes key findings from various studies:

| Study | Population | Treatment | Outcome | Adverse Effects |

|---|---|---|---|---|

| Study A | Children with ADHD | This compound vs. Placebo | Significant improvement in attention scores | Mild irritability |

| Study B | Adults with ADHD | This compound vs. Mixed Amphetamine Salts | Comparable efficacy; faster onset for this compound | Decreased appetite |

| Study C | Children with ADHD | This compound + Behavioral Therapy | Enhanced outcomes vs. medication alone | None reported |

Mechanism of Action

Dexmethylphenidate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine in synapses, particularly in the thalamus and striatum . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus. The molecular targets involved include the norepinephrine transporter and the dopamine transporter .

Comparison with Similar Compounds

Dexmethylphenidate is often compared with other central nervous system stimulants, such as :

Methylphenidate: this compound is the more active enantiomer of methylphenidate, making it more pharmacologically effective.

Amphetamine/Dextroamphetamine: These compounds are also used to treat ADHD but have different mechanisms of action and pharmacokinetic profiles.

Lisdexamfetamine: This compound is a prodrug of dextroamphetamine and is used for similar indications but has a longer duration of action.

This compound is unique in its high potency and specific enantiomeric form, which contributes to its effectiveness and reduced side effects compared to its racemic mixture .

Biological Activity

Dexmethylphenidate (d-MPH) is the d-enantiomer of methylphenidate (MPH), a central nervous system (CNS) stimulant primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications, supported by data tables and research findings.

This compound acts primarily as a reuptake inhibitor for norepinephrine and dopamine. It blocks the sodium-dependent dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft. The mechanism can be summarized as follows:

- Inhibition of Reuptake : this compound inhibits DAT and NET, enhancing dopaminergic and noradrenergic signaling.

- Increased Neurotransmitter Release : It also promotes the release of these monoamines into the extraneuronal space, which is crucial for its therapeutic effects in ADHD .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Bioavailability | 22-25% (due to first-pass metabolism) |

| Peak Concentration (Tmax) | 1-1.5 hours for IR; 6.5 hours for XR |

| Volume of Distribution | 2.65 L/kg |

| Protein Binding | 12-15% in adults; 15.2±5.2% in children |

| Elimination Half-life | Approximately 2.2 hours |

This compound is metabolized primarily to d-ritalinic acid, which has minimal pharmacological activity .

Clinical Efficacy

Numerous studies have highlighted the efficacy of this compound in treating ADHD:

- A randomized controlled trial demonstrated that this compound significantly improved ADHD symptoms compared to placebo, with a notable increase in attention span and reduction in hyperactivity .

- A study using positron emission tomography showed that therapeutic doses of this compound significantly increase extracellular dopamine levels in the human brain, correlating with improved cognitive function in ADHD patients .

Case Studies

- Case Study on Efficacy : A double-blind placebo-controlled trial involving adult patients with ADHD showed that those treated with this compound exhibited significant improvements in ADHD symptoms compared to those receiving placebo, with minimal side effects reported .

- Behavioral Side Effects : In a review of literature concerning behavioral changes associated with methylphenidate treatment, it was noted that while this compound is effective, some patients may experience increased anxiety or irritability as side effects .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Dopamine Transporter Inhibition : Studies indicate that this compound exhibits higher affinity for DAT compared to its l-isomer, which may explain its enhanced efficacy in treating ADHD symptoms .

- Interaction with Ethanol : Research on the interaction between this compound and ethanol showed that ethanol can potentiate the locomotor effects of this compound in animal models, raising concerns about potential abuse when these substances are co-administered .

Q & A

Basic Research Questions

Q. How should researchers design a pharmacoepidemiological study to assess Dexmethylphenidate usage patterns in specific populations?

- Methodological Answer : Use web-based questionnaires to reduce administrative burden and improve accessibility. Ensure multidisciplinary collaboration with information science specialists to address technical challenges (e.g., survey design, data security). Validate the questionnaire through pilot testing and adjust for demographic factors like age (e.g., undergraduate vs. graduate students). Reference existing frameworks for cognitive enhancement studies to align variables with ethical guidelines .

Q. What are the key components of a robust experimental section in publications on this compound synthesis or analysis?

- Methodological Answer : Follow IUPAC naming conventions and provide detailed synthesis protocols, including reagent sources, instrumentation, and purity validation. For reproducibility, include raw data (e.g., chromatograms, spectral data) in supplementary materials. Avoid duplicating tabular/graphical data in the main text unless critical to the discussion .

Q. How can researchers formulate a focused research question for preclinical studies on this compound’s mechanism of action?

- Methodological Answer : Align the question with gaps in dopamine/norepinephrine transporter (DAT/NET) modulation research. Use the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity. Example: "How does this compound’s enantiomeric purity influence DAT binding affinity compared to racemic methylphenidate?" .

Q. What strategies ensure reproducibility in this compound pharmacokinetic studies?

- Methodological Answer : Standardize protocols for bioavailability assessments (e.g., fasting conditions, dosing intervals). Use validated bioanalytical methods (e.g., RP-HPLC) and report parameters like AUC, Cmax, and Tmax. Cross-validate results with independent labs and share raw datasets .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across ADHD subtypes?

- Methodological Answer : Conduct meta-analyses stratified by diagnostic criteria (e.g., DSM-5 vs. ICD-11) and adjust for confounders (e.g., comorbidities, dosing regimens). Use mixed-effects models to account for heterogeneity. Validate findings with longitudinal cohorts and neuroimaging biomarkers (e.g., fMRI during cognitive tasks) .

Q. What experimental design optimizes robustness testing for this compound HPLC quantification in complex matrices?

- Methodological Answer : Evaluate method robustness by varying parameters (e.g., pH, column temperature, flow rate) using a design-of-experiments (DoE) approach. Validate specificity via forced degradation studies (e.g., acid/base hydrolysis, oxidative stress). Include system suitability tests and statistical metrics (e.g., %RSD <2%) .

Q. How should ethical challenges in pediatric this compound trials be addressed?

- Methodological Answer : Implement assent protocols for minors and ensure parental consent aligns with IRB guidelines. Use age-adaptive outcome measures (e.g., Conners’ Rating Scales) and minimize placebo phases. Disclose conflicts of interest and retain data for 5–10 years post-trial to enable audits .

Q. What analytical frameworks are suitable for comparing extended-release (XR) and immediate-release (IR) this compound formulations?

- Methodological Answer : Use crossover studies with washout periods to assess bioequivalence. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to quantify dose-response relationships. Validate bimodal release profiles via in vitro dissolution testing and in vivo sampling at critical timepoints (e.g., 1.5h and 6.5h post-dose) .

Q. How can researchers leverage cheminformatics to predict this compound’s physicochemical properties?

- Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to estimate solubility, logP, and pKa. Cross-validate predictions with experimental data (e.g., DSC for melting points, NMR for structural confirmation). Publish datasets in standardized formats (e.g., SDF) for interoperability .

Q. What statistical methods mitigate bias in retrospective analyses of this compound’s long-term safety?

Properties

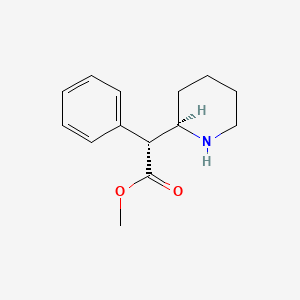

IUPAC Name |

methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGOZIWVEXMGBE-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893769 | |

| Record name | Dexmethylphenidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dexmethylphenidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Methylphenidate inhibits dopamine and norepinephrine reuptake transporters in synapses, especially in the thalamus and striatum. One study shows no detectable difference in the caudal prefrontal cortex of treated or untreated monkeys, though multiple rat studies show activity on the prefrontal cortex. Imaging of human brains after administration of methylphenidate shows changes to blood flow of various regions of the brain including the striatum, supplementary motor area, and posterior parietal cortex. | |

| Record name | Dexmethylphenidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

40431-64-9 | |

| Record name | (+)-threo-Methylphenidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40431-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexmethylphenidate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexmethylphenidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexmethylphenidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXMETHYLPHENIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32RH9MFGP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dexmethylphenidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>203 | |

| Record name | Dexmethylphenidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.